molecular formula C13H11NO B146883 N,N-Diphenylformamide CAS No. 607-00-1

N,N-Diphenylformamide

Cat. No. B146883
CAS RN: 607-00-1
M. Wt: 197.23 g/mol
InChI Key: DCNUQRBLZWSGAV-UHFFFAOYSA-N
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Description

N,N-Diphenylformamide is a compound with the molecular formula C13H11NO . It is also known by other names such as Diphenylformamide, Formamide, N,N-diphenyl-, Formanilide, N-phenyl-, and others .


Molecular Structure Analysis

The molecular structure of N,N-Diphenylformamide consists of a formamide group (HCON-) where the hydrogen atom is replaced by two phenyl groups (C6H5). The InChI representation of the molecule is InChI=1S/C13H11NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H . A more detailed analysis of the crystal structure of N,N-Diphenylformamide can be found in a study published in the journal Zeitschrift für Kristallographie .


Physical And Chemical Properties Analysis

N,N-Diphenylformamide is a crystalline, colorless compound . Its molecular weight is 197.23 g/mol . The melting point ranges from 69 - 73 °C, and the initial boiling point is 337 °C at 1,016 hPa .

Scientific Research Applications

Chemical Synthesis

“N,N-Diphenylformamide” is often used in chemical synthesis due to its unique properties. It is a compound with the linear formula (C6H5)2NCHO .

Adduct Formation

“N,N-Diphenylformamide” is known to form adducts with certain compounds. For instance, it forms adducts with phosgene and oxalyl chloride .

Microwave-Assisted Synthesis

“N,N-Diphenylformamide” has been used in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones . This method of synthesis is often used in the pharmaceutical industry for the production of various drugs.

Dye Preparation

“N,N-Diphenylformamide” has also been used in the preparation of monomethine dyes containing imide functional groups . These dyes have applications in various industries, including textiles and printing.

Research and Development

“N,N-Diphenylformamide” is often used in research and development in laboratories. Scientists use it to study its properties and potential applications in various fields .

Industrial Applications

In the industrial sector, “N,N-Diphenylformamide” is used in the production of various products. Its unique properties make it a valuable component in certain manufacturing processes .

Safety And Hazards

N,N-Diphenylformamide is harmful to aquatic life . It is recommended to avoid release to the environment and to dispose of the contents/container properly . Personal precautions include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .

properties

IUPAC Name

N,N-diphenylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNUQRBLZWSGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
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DSSTOX Substance ID

DTXSID9022077
Record name N,N-Diphenylformamide
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Molecular Weight

197.23 g/mol
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Physical Description

Colorless crystalline solid; [Sigma-Aldrich MSDS]
Record name N,N-Diphenylformamide
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Product Name

N,N-Diphenylformamide

CAS RN

607-00-1
Record name Diphenylformamide
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Record name N,N-Diphenylformamide
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Record name Formamide, N,N-diphenyl-
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Record name N,N-Diphenylformamide
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Record name Diphenylformamide
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Record name DIPHENYLFORMAMIDE
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Synthesis routes and methods

Procedure details

By essentially the procedure of Example 1, a tube was charged with 40 g of methyldiphenylamine and 2.0 g CuCl2. 2H2O. The reaction was run at 115°-125° C. for 2 hr at 290-400 psi. About 0.1 mole of oxygen was injected incrementally. GC/MS analysis showed a 98.6% conversion of methyldiphenylamine and a 43.3% yield of diphenylformamide.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
43.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and some key spectroscopic data for N,N-Diphenylformamide?

A1: N,N-Diphenylformamide (C13H11NO) has been structurally characterized using X-ray crystallography. [] It crystallizes in the orthorhombic space group Pca21 with unit cell dimensions of a = 23.801(4) Å, b = 6.0510(13) Å, and c = 7.2677(14) Å. [] While specific spectroscopic data wasn't detailed in the provided abstracts, researchers often utilize techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to further characterize this compound. For instance, IR spectroscopy would reveal characteristic stretching frequencies for the carbonyl (C=O) and N-H bonds present in the molecule.

Q2: Has the catalytic activity of N,N-Diphenylformamide containing complexes been investigated?

A3: Yes, researchers have explored the use of molybdenum(VI) complexes coordinated with N,N-Diphenylformamide as catalysts for olefin epoxidation reactions. [] Specifically, the complex [MoO2Cl2(dpf)2] (where dpf = N,N-Diphenylformamide) was tested for its ability to catalyze the epoxidation of cis-cyclooctene using tert-butyl hydroperoxide (TBHP) as the oxidant. [] The complex exhibited good catalytic activity, achieving high turnover frequencies and selectively yielding the epoxide product. [] This research highlights the potential of utilizing N,N-Diphenylformamide-containing metal complexes in developing efficient catalytic systems for oxidation reactions.

Q3: Are there any analytical methods commonly employed for the detection and quantification of N,N-Diphenylformamide?

A4: While the provided abstracts didn't specify analytical methods for N,N-Diphenylformamide, gas chromatography (GC) coupled with techniques like flame ionization detection (FID) is commonly employed for analyzing organic compounds, particularly in complex mixtures like those encountered in forensic analysis. [] Given that N,N-Diphenylformamide is found as a stabilizer in some smokeless powders, GC-FID could potentially be applied for its detection and quantification in such matrices. [] The method would involve separating N,N-Diphenylformamide from other components in the sample based on its volatility and then detecting it using the FID, which generates a signal proportional to the amount of the compound present.

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